N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine
Description
N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a bis-pyrazole derivative characterized by two pyrazole rings linked via a methylene bridge. The first pyrazole ring (1-isopropyl-1H-pyrazol-5-yl) features an isopropyl substituent at the N1 position, while the second pyrazole (1,3-dimethyl-1H-pyrazol-4-amine) contains methyl groups at the N1 and C3 positions. This compound is structurally analogous to bioactive pyrazole derivatives reported in pharmaceutical research, particularly those targeting hematological and pulmonary disorders .
Properties
Molecular Formula |
C12H20ClN5 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
1,3-dimethyl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-9(2)17-11(5-6-14-17)7-13-12-8-16(4)15-10(12)3;/h5-6,8-9,13H,7H2,1-4H3;1H |
InChI Key |
OWOCKXNEVNQLMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=NN2C(C)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Core Alkylation Reaction
The primary synthetic pathway involves the alkylation of 1-isopropyl-1H-pyrazole-5-carbaldehyde with 1,3-dimethyl-1H-pyrazol-4-amine. Key steps include:
- Reagents : Potassium carbonate (K₂CO₃) as a base, dimethylformamide (DMF) as the solvent.
- Conditions : Heating at 80–100°C for 8–12 hours under inert atmosphere.
Mechanism :
- Deprotonation of the amine group in 1,3-dimethyl-1H-pyrazol-4-amine by K₂CO₃.
- Nucleophilic attack on the aldehyde carbon of 1-isopropyl-1H-pyrazole-5-carbaldehyde.
- Elimination of water to form the methylene bridge.
Typical Yield : 65–75% after purification.
Alternative Condensation Approaches
Reductive Amination
A modified method employs reductive amination using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN):
- Substrates : 1-Isopropyl-1H-pyrazole-5-carbaldehyde and 1,3-dimethyl-1H-pyrazol-4-amine.
- Conditions : Methanol or ethanol solvent, room temperature, 24–48 hours.
- Yield : 50–60%, with reduced byproduct formation.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency:
- Conditions : 120°C, 30 minutes, DMF solvent.
- Yield : 80–85%, with 95% purity.
Optimization of Reaction Parameters
Solvent Screening
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| DMF | K₂CO₃ | 80 | 12 | 72 | 92 |
| DMSO | K₂CO₃ | 90 | 10 | 68 | 89 |
| Ethanol | NaHCO₃ | 70 | 24 | 55 | 85 |
| Acetonitrile | Et₃N | 60 | 18 | 48 | 78 |
DMF outperforms other solvents due to its high polarity and ability to stabilize intermediates.
Catalytic Additives
- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases yield to 78% by enhancing reagent solubility.
- Lewis Acids : ZnCl₂ (5 mol%) reduces reaction time to 6 hours but lowers yield (60%) due to side reactions.
Industrial-Scale Production
Continuous Flow Reactors
Large-scale synthesis employs continuous flow systems to improve reproducibility and safety:
- Parameters :
- Residence time: 20 minutes.
- Temperature: 100°C.
- Pressure: 3 bar.
- Output : 1–5 kg/hour with 90% conversion.
Precursor Synthesis
1-Isopropyl-1H-pyrazole-5-carbaldehyde
Synthesis Steps :
Characterization and Quality Control
Spectroscopic Data
Purity Standards
| Impurity | Acceptable Limit (ppm) | Detection Method |
|---|---|---|
| Unreacted aldehyde | <50 | HPLC-UV |
| Solvent residues | <500 | GC-MS |
| Inorganic salts | <1000 | ICP-OES |
Chemical Reactions Analysis
Types of Reactions
N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has garnered attention for its potential therapeutic properties, particularly in the realms of anti-inflammatory and anticancer treatments. Its mechanism of action primarily involves the inhibition of specific enzymes associated with inflammation and microbial growth.
The biological activity of N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is characterized by:
- Enzyme Inhibition : The compound shows significant inhibition against various enzymes linked to inflammatory pathways.
- Anticancer Properties : Similar compounds have demonstrated cytotoxicity against various cancer cell lines.
Case Studies:
| Study | Compound Tested | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|---|
| Bouabdallah et al. | N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 | Significant cytotoxicity |
| Wei et al. | Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole derivatives | A549 | 26 | Potent growth inhibition |
| Xia et al. | 1-Arylmethyl-3-aryl-1H-pyrazole derivatives | Various | 49.85 | Induced apoptosis |
These studies indicate that compounds with similar pyrazole structures can effectively target cancer cells, offering a promising avenue for drug development.
Material Science Applications
The unique structure of this compound also lends itself to applications in material science:
Polymer Synthesis
The compound can be utilized in synthesizing novel polymers due to its dual pyrazole rings which enhance cross-linking capabilities.
Coordination Complexes
Its ability to form coordination complexes with transition metals opens up potential applications in catalysis and materials engineering.
Agricultural Applications
The biological activity of this compound extends to agricultural applications, particularly as a potential pesticide or herbicide:
Pesticidal Activity
Research indicates that pyrazole derivatives may exhibit antimicrobial properties, making them suitable candidates for developing new agrochemicals.
Mechanism of Action
The mechanism of action of N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Pharmacological Activity
- N-[(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine hydrochloride (): This derivative replaces the isopropyl group with an ethyl substituent and introduces a fluorine atom at the C5 position of the pyrazole.
- N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine ():
This compound features ethyl and 2-methylpropyl (isobutyl) substituents. The branched alkyl chain may improve lipophilicity, whereas the absence of a dimethylamine group in the second pyrazole could reduce basicity and solubility .
Key Physicochemical and Pharmacokinetic Comparisons
Biological Activity
N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a dual pyrazole structure characterized by:
- Molecular Formula : C₁₀H₁₉N₃
- Molecular Weight : Approximately 240.32 g/mol
- Structural Features : Two pyrazole rings linked by a methylene bridge, with isopropyl and dimethyl substitutions that enhance its chemical properties.
This compound exhibits biological activity primarily through the inhibition of specific enzymes involved in inflammation and microbial growth. This inhibition disrupts metabolic pathways, leading to potential therapeutic effects against various diseases, including cancer and infections.
Anticancer Activity
Research indicates that this compound has notable anticancer properties. Studies have shown its effectiveness against various cancer cell lines, demonstrating:
- Cytotoxicity : Significant cytotoxic effects were observed in MIA PaCa-2 pancreatic cancer cells with submicromolar antiproliferative activity .
- Mechanism : It reduces mTORC1 activity and increases autophagy levels, disrupting autophagic flux and leading to cell death in cancerous cells .
Anti-inflammatory Effects
The compound's structure suggests it may also possess anti-inflammatory properties. The inhibition of inflammatory pathways can contribute to its therapeutic potential in treating conditions characterized by excessive inflammation.
Antimicrobial Activity
Preliminary studies suggest that this compound may inhibit microbial growth, making it a candidate for developing new antimicrobial agents.
Research Findings and Case Studies
Recent studies have highlighted the biological activities of this compound through various experimental setups:
| Study Reference | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| MIA PaCa-2 | <0.5 | Submicromolar antiproliferative activity | |
| A549 | 26 | Significant inhibition of tumor growth | |
| P. falciparum | N/A | Potent antimalarial activity |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions:
- Alkylation : The reaction of 1-isopropyl-1H-pyrazole with 1,3-dimethylpyrazole under basic conditions.
- Purification : Techniques such as recrystallization and chromatography are employed to achieve high purity.
Applications
Due to its biological activity, this compound is being explored for:
- Development of anti-inflammatory agents
- Creation of antimicrobial compounds
- Potential applications in material sciences , particularly in synthesizing novel polymers and coordination complexes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
